molecular formula C7H15N3O2 B2956918 3-Azido-1,1-diethoxypropane CAS No. 688317-69-3

3-Azido-1,1-diethoxypropane

Cat. No. B2956918
CAS RN: 688317-69-3
M. Wt: 173.216
InChI Key: NCYNWONTQGXKTP-UHFFFAOYSA-N
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Description

3-Azido-1,1-diethoxypropane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly reactive compound that can be synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Applications

  • Peptide Modification : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including structures like 3-Azido-1,1-diethoxypropane, is used for creating 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is significant for peptide synthesis on polar supports, offering a pathway to diverse peptide structures (Tornøe, Christensen, & Meldal, 2002).

  • Synthesis of Energetic Materials : Azido esters, closely related to this compound, have been synthesized and characterized for potential applications in energetic materials. These azido esters demonstrate stability up to 180°C, suggesting their usefulness in designing propellants and explosives (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

  • Molecular Probes : Azido-modified amino acids, which can be derived from compounds like this compound, serve as effective infrared probes for proteins. Their complex absorption profiles due to Fermi resonances, however, can limit their application, which is an area of ongoing research (Zhang et al., 2018).

Biological and Pharmacological Studies

  • Antiviral Research : Compounds structurally related to this compound, such as 3'-azido-2',3'-dideoxyribosylthymine (AZT), have been studied extensively for their role in inhibiting HIV replication. Understanding the structure and conformation of these compounds is crucial for developing effective antiviral therapies (Swapna et al., 1989).

  • Genotoxicity Studies : Research has been conducted to explore the genotoxic effects of antiviral drugs like AZT, which is structurally similar to this compound. Studies indicate that natural antioxidants might mitigate the genotoxic effects of such drugs (Slameňová et al., 2006).

Magnetic Properties and Ligand Field Analysis

  • Magnetism in Coordination Chemistry : Azido ligands, similar to this compound, play a significant role in forming polynuclear structures with magnetic properties. These azido-bridging complexes are studied for their structural trends and magnetic behavior, contributing to the field of molecular magnetism (Ribas et al., 1999).

Safety and Hazards

While specific safety and hazard data for 3-Azido-1,1-diethoxypropane is not available, azido compounds in general can be hazardous. They can be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

3-azido-1,1-diethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-3-11-7(12-4-2)5-6-9-10-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNWONTQGXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN=[N+]=[N-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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